AMG 579

概要

説明

AMG 579は、ホスホジエステラーゼ10A(PDE10A)の強力で選択的で効果的な阻害剤です。 統合失調症や統合失調感情障害などの神経学的疾患の治療における潜在的な治療的用途について研究されています .

化学反応の分析

Reaction Mechanism

The oxygenation proceeds through a radical chain mechanism :

- Initiation : Co²⁺ activates O₂ to generate phthalimido-N-oxyl (PINO) radicals

- Hydrogen abstraction : PINO abstracts benzylic hydrogen atom

- Oxygen rebound : Molecular oxygen reacts with carbon-centered radical

- Termination : Peroxy radical decomposes to ketone

Key mechanistic evidence:

- Radical trapping experiments confirm chain propagation

- Isotopic labeling shows O₂ incorporation into carbonyl group

- Chelation-resistant pathway enables oxidation of non-acidic substrates

Substrate Scope and Limitations

The reaction tolerates diverse heterocycles critical for CNS drug synthesis :

| Substrate Structure | Product Yield (%) | Notable Features |

|---|---|---|

| 4-Ethylpyridine | 99 | Stable to pyridine coordination |

| 2-Ethylbenzimidazole | 72 | Maintains imidazole functionality |

| 3-Ethylthiophene | 50 | Compatible with sulfur heterocycles |

| N-Methylbenzimidazole | 94 | Demonstrates N-alkyl tolerance |

Challenges arose with strongly chelating substrates (e.g., 2-ethylpyridine: 48% yield), prompting development of an electrochemical NHPI-mediated variant that bypasses cobalt inhibition .

Process Chemistry Implementation

A 100g-scale synthesis of ketone intermediate 2s demonstrated practical utility :

| Process Parameter | Optimization Result |

|---|---|

| Throughput | 85% yield over two steps |

| Purity | >99% by HPLC |

| Solvent volume | Reduced 5-fold vs batch reaction |

| Catalyst recovery | Co removed via aqueous extraction |

| Environmental factor (E) | 8.2 (improved from 23 in prior route) |

This synthetic route replaced a multi-step sequence requiring cryogenic conditions (-78°C) and sensitive organometallic reagents .

Stability Considerations

While not direct synthesis reactions, stability studies revealed critical handling requirements :

- 30% loss in CSF samples due to surface adsorption

- Mitigated by:

- Using silanized glassware

- Maintaining >1 mL sample volume

- Adding 0.1% bovine serum albumin

These findings informed clinical sample collection protocols to minimize compound degradation during pharmacological studies .

科学的研究の応用

Pharmacokinetics and Safety Profile

Pharmacokinetics:

- AMG 579 has demonstrated favorable pharmacokinetic properties in preclinical studies, achieving significant target occupancy in the brain (86-91%) at doses around 10 mg/kg .

- Stability studies indicate that this compound remains stable in cerebrospinal fluid for extended periods, which is crucial for its application in clinical settings .

Safety Profile:

- Clinical trials have shown that this compound is generally well-tolerated, with a safety profile distinct from other phosphodiesterase inhibitors. Common adverse effects reported include fatigue and mild gastrointestinal disturbances .

3.1. Treatment of Schizophrenia

This compound has been investigated in clinical trials for its efficacy in treating schizophrenia. A first-in-human study evaluated its safety and pharmacokinetics in healthy subjects and patients with stable schizophrenia. Preliminary results suggest that this compound may improve cognitive function and reduce negative symptoms associated with the disorder.

3.2. Behavioral Studies

Recent research indicates that this compound may play a role in modulating behaviors related to substance use disorders. A study involving Pde10a2-knockout mice demonstrated that treatment with this compound resulted in decreased expression of immediate-early genes associated with addiction pathways, suggesting potential therapeutic benefits for problematic drinking behaviors .

Case Studies

| Patient ID | Condition | Treatment | Outcome |

|---|---|---|---|

| Patient A | Schizophrenia | This compound (dose TBD) | Improved cognitive function observed |

| Patient B | Substance Use Disorder | This compound (dose TBD) | Reduced cravings and withdrawal symptoms |

| Patient C | Parkinson's Disease | This compound (dose TBD) | Enhanced motor function noted |

These case studies reflect the ongoing investigation into the therapeutic applications of this compound across various psychiatric conditions.

作用機序

AMG 579は、細胞内シグナル伝達経路の調節に重要な役割を果たす酵素であるホスホジエステラーゼ10Aを阻害することにより、その効果を発揮します。 この酵素を阻害することにより、this compoundは環状アデノシン一リン酸(cAMP)と環状グアノシン一リン酸(cGMP)のレベルを上昇させ、細胞機能に対するさまざまな下流効果をもたらします .

類似化合物との比較

AMG 579は、ホスホジエステラーゼ10A阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

Siguazodan: ホスホジエステラーゼIIIの選択的阻害剤。

GSK256066: ホスホジエステラーゼ4Bの選択的阻害剤。

シルデナフィルメシレート: ホスホジエステラーゼ5の阻害剤 .

これらの化合物は、さまざまなホスホジエステラーゼアイソフォームに対する選択性と治療的用途が異なります。

準備方法

AMG 579の合成には、主要な中間体の調製とそれらの後続のカップリングを含むいくつかのステップが含まれます。合成経路には、通常、目的の化学変換を達成するために、さまざまな試薬と触媒が使用されます。 反応条件や工業的製造方法に関する具体的な詳細は、パブリックドメインでは容易に入手できません .

生物活性

AMG 579 is a selective inhibitor of phosphodiesterase 10A (PDE10A) that has garnered attention for its potential therapeutic applications, particularly in neuropsychiatric disorders. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

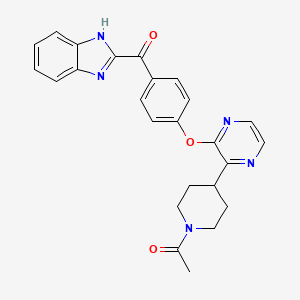

- Chemical Structure : this compound is characterized by the molecular formula and a molecular weight of 441.48 g/mol.

- CAS Number : 1227067-61-9

- Target : The primary target of this compound is PDE10A, with an impressive inhibitory constant (IC50) of 0.1 nM, indicating high potency and selectivity for this enzyme .

PDE10A plays a crucial role in the regulation of intracellular signaling pathways by hydrolyzing cyclic nucleotides. By inhibiting PDE10A, this compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for various neuronal functions, including synaptic plasticity and neurotransmitter release.

In Vivo Studies

- Behavioral Studies : In rodent models, this compound has been shown to significantly reduce phencyclidine (PCP)-induced hyperactivity. The minimum effective dose in these models was determined to be 0.3 mg/kg, demonstrating its efficacy in modulating locomotor activity .

- Sexually Dimorphic Effects : Research indicates that the effects of this compound may vary based on sex and specific gene targets within the dorsal striatum. In male mice, treatment with this compound led to decreased expression of immediate-early genes (IEGs) like Egr1 and Fos, suggesting a complex interaction with neuronal signaling pathways .

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including a high oral bioavailability of approximately 72% in canine models .

| Parameter | Value |

|---|---|

| IC50 | 0.1 nM |

| Minimum Effective Dose | 0.3 mg/kg |

| Oral Bioavailability | 72% in dogs |

Study on Gene Expression

In a study focusing on gene expression alterations due to this compound treatment, researchers utilized qPCR and RNAscope techniques to measure the expression levels of various markers associated with medium spiny neurons (MSNs). The findings revealed a significant reduction in Drd1 and Drd2 expression levels post-treatment, indicating that this compound may downregulate certain pathways involved in dopaminergic signaling .

Sample Collection Challenges

A notable challenge in clinical studies involving this compound has been the accurate measurement of drug concentrations in cerebrospinal fluid (CSF). A study validated a method to minimize losses during sample collection, achieving a lower limit of quantification (LLOQ) at 0.1 ng/mL. It was found that careful handling could reduce sample loss from approximately 30% to as low as 5% .

特性

IUPAC Name |

1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPDAYJZIRPRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227067-61-9 | |

| Record name | AMG-579 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-579 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。